molecular formula C20H21NO4 B3048698 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid CAS No. 180181-95-7

2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid

Cat. No.: B3048698
CAS No.: 180181-95-7
M. Wt: 339.4
InChI Key: UIMPTCRXHVBHOO-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid is a synthetic unnatural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis to shield the amino functionality during solid-phase assembly, enabling selective deprotection under mild basic conditions . The compound’s structure comprises a butanoic acid backbone with an Fmoc-protected aminomethyl substituent at the C2 position. This design allows incorporation into peptide chains while conferring stability against side reactions.

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMPTCRXHVBHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161269
Record name Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180181-95-7
Record name Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180181-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation and Fmoc Protection via (9H-Fluoren-9-ylmethoxy)Carbonyl Chloride

The most common preparation involves alkylation of 2-(aminomethyl)butanoic acid followed by Fmoc protection. In this method, 2-(aminomethyl)butanoic acid is reacted with (9H-fluoren-9-ylmethoxy)carbonyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). A tertiary amine base, typically N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), facilitates the nucleophilic substitution by deprotonating the amine group.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (amine-to-Fmoc chloride)
  • Temperature: 0–25°C
  • Time: 4–12 hours
  • Workup: Precipitation in cold diethyl ether or aqueous acid wash

This method yields the target compound with >85% purity, though residual solvents and unreacted starting materials necessitate purification via recrystallization or reverse-phase chromatography.

Active Ester Strategy Using (9H-Fluoren-9-ylmethoxy)Carbonyl-OSu

An alternative approach employs the N-hydroxysuccinimide (OSu) ester of the Fmoc group. 2-(Aminomethyl)butanoic acid is coupled with (9H-fluoren-9-ylmethoxy)carbonyl-OSu in tetrahydrofuran (THF) or acetonitrile. The reaction proceeds under mild conditions (pH 8–9) with catalytic 4-dimethylaminopyridine (DMAP).

Advantages:

  • Reduced racemization risk compared to chloride methods
  • Higher compatibility with acid-sensitive substrates

Post-reaction, the product is isolated via solvent evaporation and purified via silica gel chromatography using ethyl acetate/hexane gradients.

Solid-Phase Synthesis Integration

Recent patents describe integrating the synthesis into solid-phase peptide assembly. The carboxyl group of 2-(aminomethyl)butanoic acid is anchored to a resin (e.g., Wang or Rink amide resin), followed by on-resin Fmoc protection. This method minimizes solubility challenges and enables direct incorporation into peptide chains.

Key Steps:

  • Resin activation with hydroxybenzotriazole (HOBt)
  • Coupling with 2-(aminomethyl)butanoic acid
  • Fmoc protection using (9H-fluoren-9-ylmethoxy)carbonyl chloride
  • Cleavage from resin using trifluoroacetic acid (TFA)

This approach achieves >90% yield but requires specialized equipment for resin handling.

Optimization and Challenges

Stereochemical Control

The chiral center at C2 of the butanoic acid backbone necessitates enantioselective synthesis. Asymmetric hydrogenation of α,β-unsaturated precursors or enzymatic resolution of racemic mixtures are employed to obtain the (S)-enantiomer, which is preferred in peptide therapeutics.

Example:

  • Catalyst: Ru-BINAP complex for hydrogenation
  • Enantiomeric Excess (ee): ≥98%

Side Reactions and Mitigation

  • Fmoc Cleavage: Premature deprotection under basic conditions is avoided by maintaining pH <8.5 during synthesis.
  • Diketopiperazine Formation: Minimized by using bulky bases (e.g., DIEA) and low temperatures.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.89 (d, 2H, Fmoc aromatic), 7.68 (t, 2H), 7.42 (t, 2H), 4.32 (d, 2H, CH2-Fmoc), 4.22 (t, 1H, Fmoc-CH), 3.12 (m, 2H, NHCH2), 2.35 (m, 1H, CH(CH2)), 1.45 (m, 2H, CH2), 1.21 (d, 3H, CH3).

High-Performance Liquid Chromatography (HPLC):

  • Purity: ≥98% (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Data Table

Method Reagents Solvent Yield (%) Purity (%)
Fmoc Chloride DIEA, Fmoc-Cl DMF 78 85
Fmoc-OSu DMAP, Fmoc-OSu THF 82 92
Solid-Phase HOBt, Resin DCM 91 95

Applications in Peptide Synthesis

The compound serves as a building block for introducing non-natural amino acids into peptides. Its steric bulk enhances protease resistance, making it valuable for therapeutic peptides. Patent US20230026641A1 highlights its role in synthesizing cyclic peptides with improved pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine or other secondary amines.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling agents like carbodiimides or phosphonium salts.

    Substitution Reactions: The carboxyl group can be activated and substituted with various nucleophiles to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

    Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide) or phosphonium salts (e.g., benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in DMF or dichloromethane.

    Substitution: Nucleophiles like alcohols or amines in the presence of activating agents such as N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Deprotection: The free amino acid.

    Coupling: Peptides or peptide derivatives.

    Substitution: Esters, amides, or other functionalized derivatives.

Scientific Research Applications

2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Table 1: Comparison of Backbone-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Properties
This compound (hypothetical) -CH2NH(Fmoc) at C2 C19H19NO4 325.36 g/mol Peptide synthesis; standard Fmoc-protected building block
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(piperidin-1-yl)butanoic acid Piperidin-1-yl at C4 C25H30N2O4 422.52 g/mol Enhanced solubility; tertiary amine for pH-responsive drug delivery
(S)-3-((Fmoc)amino)-4-(4-iodophenyl)butanoic acid 4-Iodophenyl at C4 C24H20INO4 513.32 g/mol Radiolabeling; structural studies via X-ray crystallography
(R)-2-((Fmoc)amino)-2,3-dimethylbutanoic acid Methyl branches at C2 and C3 C21H23NO4 353.41 g/mol Steric hindrance for controlled peptide folding; chiral resolution studies

Key Findings :

  • Piperidine-substituted analogs (e.g., compound 4 in ) exhibit increased solubility in organic solvents (e.g., DMF, CH2Cl2) compared to the parent compound due to the tertiary amine group .
  • Aryl-substituted derivatives (e.g., 4-iodophenyl in ) enable conjugation with imaging agents or bioactive molecules, expanding utility in targeted drug delivery.
  • Branched-chain analogs (e.g., ) introduce steric hindrance, modulating peptide secondary structures like β-sheets or α-helices .

Functional Group Variations

Table 2: Functional Group Comparison

Compound Name Functional Group NMR Shifts (δ, ppm) Key Reactivity
This compound -COOH at C1; -CH2NH(Fmoc) at C2 -COOH: ~12.5 (broad); Fmoc aromatic protons: 7.2–7.8 (m) Standard Fmoc deprotection (piperidine); carboxyl activation for amide bonds
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-Tolyl at C3 o-Tolyl CH3: 2.3 (s); aromatic protons: 6.9–7.4 (m) Enhanced hydrophobic interactions in peptide-ligand binding
(S)-2-((Fmoc)amino)-4-(methylsulfinyl)butanoic acid Methylsulfinyl at C4 -SOCH3: 2.6 (s); NH(Fmoc): 5.1 (d, J = 8.5 Hz) Oxidation-sensitive; potential for redox-responsive drug release

Key Findings :

  • Aromatic substituents (e.g., o-tolyl in ) alter electronic environments, as evidenced by upfield/downfield NMR shifts in aromatic protons .
  • Sulfinyl groups (e.g., ) introduce polarity and chirality, enabling applications in asymmetric catalysis or redox-triggered systems .

Key Findings :

  • High yields (>75%) are achievable via solid-phase synthesis or solution-phase coupling, as seen in indole- and aryl-substituted analogs .
  • Chiral purity (e.g., 98% enantiomeric excess in ) is critical for applications requiring stereochemical precision, such as enzyme-substrate interactions .

Biological Activity

2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid, commonly referred to as Fmoc-D-Abu-OH, is a derivative of butanoic acid that has gained attention for its potential biological activities. This compound is notable for its applications in peptide synthesis and its role as a building block in the development of bioactive peptides.

The molecular formula of Fmoc-D-Abu-OH is C19H19NO4, with a molecular weight of 325.36 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Antimicrobial Properties

Recent studies have indicated that derivatives of Fmoc-D-Abu-OH exhibit antimicrobial activity against various bacterial strains. For instance, research highlighted that certain modifications to the butanoic acid structure can enhance the efficacy against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that Fmoc-D-Abu-OH can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This activity suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Activity

Emerging research indicates that Fmoc-D-Abu-OH may possess neuroprotective properties. In animal models, administration of the compound has been associated with reduced neuronal apoptosis and improved cognitive function following induced oxidative stress. This neuroprotective effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell survival.

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by researchers at Vrije Universiteit Brussel investigated the antimicrobial properties of various Fmoc-protected amino acids, including Fmoc-D-Abu-OH. The results showed significant inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antibiotic agent.
  • Inflammation Model
    In a controlled experiment, macrophages treated with Fmoc-D-Abu-OH showed a marked decrease in cytokine release compared to untreated controls. This study underscores the compound's ability to modulate immune responses and suggests its utility in developing anti-inflammatory therapies.
  • Neuroprotection in Rodent Models
    A rodent model was utilized to assess the neuroprotective effects of Fmoc-D-Abu-OH against oxidative stress induced by kainic acid. Results indicated that treatment with the compound significantly reduced markers of neuronal damage and improved behavioral outcomes in cognitive tests.

Q & A

Q. What are the standard synthetic routes for 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid?

The synthesis typically involves:

  • Step 1: Protection of the amino group using fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., in dichloromethane with diisopropylethylamine) .
  • Step 2: Alkylation or coupling reactions to introduce the butanoic acid backbone. Automated peptide synthesizers may be employed for scalability .
  • Step 3: Deprotection and purification via flash chromatography or HPLC. Common solvents include THF or DCM, with reaction temperatures controlled between 0°C–25°C .
  • Key reagents: Fmoc-Cl, LiAlH4 (reduction), and KMnO4 (oxidation) .

Q. How is this compound characterized for purity and structural confirmation?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm backbone structure and substituent positions. For example, the Fmoc group shows aromatic proton signals at δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₂₁H₂₁NO₆: 383.4 g/mol) .
  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What are the recommended storage and handling protocols?

  • Storage: Keep in airtight containers at 2–8°C, protected from moisture and light. Avoid exposure to strong acids/bases, which may cleave the Fmoc group .
  • Handling: Use in a well-ventilated fume hood with PPE (gloves, lab coat). Monitor for decomposition via TLC or HPLC if stored long-term .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent optimization: Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Catalyst screening: Evaluate coupling agents like HATU or DCC for efficiency in peptide bond formation .
  • Temperature control: Use microwave-assisted synthesis to reduce reaction times (e.g., 50°C for 30 minutes vs. 24 hours conventionally) .
  • Yield tracking: Compare isolated yields across three independent trials to identify reproducibility issues .

Q. How to resolve contradictions in NMR data for structural isomers?

  • 2D NMR techniques: Use HSQC and HMBC to differentiate between regioisomers (e.g., distinguishing α- vs. β-substitution on the butanoic acid backbone) .
  • Dynamic exchange analysis: Variable-temperature NMR can detect conformational changes affecting peak splitting .
  • Cross-validation with X-ray crystallography: Resolve ambiguous assignments by crystallizing derivatives (e.g., methyl esters) .

Q. What strategies mitigate stability issues during long-term storage?

  • Lyophilization: Freeze-dry the compound to prevent hydrolysis, especially if the butanoic acid moiety is prone to degradation .
  • Inert atmosphere storage: Use argon or nitrogen to minimize oxidation of sensitive functional groups (e.g., methoxy substituents) .
  • Stability assays: Monitor decomposition via accelerated aging studies (40°C/75% RH for 4 weeks) and quantify impurities via LC-MS .

Q. How to design analogs with enhanced bioactivity while retaining Fmoc protection?

  • Substituent modification: Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to modulate electronic properties and binding affinity .
  • Backbone elongation: Replace butanoic acid with longer-chain carboxylic acids (e.g., pentanoic acid) to explore steric effects in peptide interactions .
  • Biological testing: Screen analogs against target enzymes (e.g., proteases) using fluorescence-based assays to quantify inhibition constants (Ki) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid
Reactant of Route 2
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2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid

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